molecular formula C6H6O2S B1268378 Methyl 3-thiophenecarboxylate CAS No. 22913-26-4

Methyl 3-thiophenecarboxylate

Cat. No. B1268378
CAS RN: 22913-26-4
M. Wt: 142.18 g/mol
InChI Key: ZTRAEMILTFNZSM-UHFFFAOYSA-N
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Patent
US07947683B2

Procedure details

3-thiophenecarboxylic acid (2.0 g) was dissolved in MeOH (27 mL) and concentrated sulphuric acid (1.5 mL) was added. The reaction mixture was refluxed for 3 hours and 30 min., then concentrated under reduced pressure. A saturated NaHCO3 solution was added and the mixture was extracted with ethyl acetate. The organic phase was dried over Na2SO4 and concentrated in vacuo to give 1.98 g of the title compound as a colourless liquid which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=[O:7])=[CH:2]1.S(=O)(=O)(O)O.[CH3:14]O>>[S:1]1[CH:5]=[CH:4][C:3]([C:6]([O:8][CH3:14])=[O:7])=[CH:2]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Name
Quantity
27 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours and 30 min.
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A saturated NaHCO3 solution was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.